molecular formula C12H17NO3 B12070434 Methyl 2-amino-3-(2-ethoxyphenyl)propanoate

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate

Cat. No.: B12070434
M. Wt: 223.27 g/mol
InChI Key: LTWDYLAFXFEJIC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of protective groups and purification steps such as recrystallization or chromatography may also be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can then interact with various receptors and enzymes, modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(2-ethoxyphenyl)propanoate is unique due to the presence of the ethoxy group, which can enhance its hydrophobicity and influence its interaction with biological membranes and proteins. This structural feature can also affect its reactivity and solubility, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-amino-3-(2-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)8-10(13)12(14)15-2/h4-7,10H,3,8,13H2,1-2H3

InChI Key

LTWDYLAFXFEJIC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CC(C(=O)OC)N

Origin of Product

United States

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